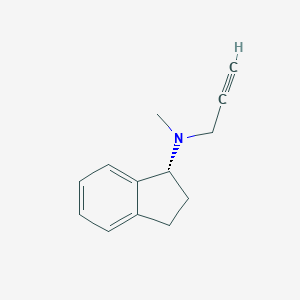
Ethyl-1-phenyl-5-propyl-1H-pyrazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rolle in der pharmazeutischen Chemie
Pyrazolderivate, wie Ethyl-1-phenyl-5-propyl-1H-pyrazol-4-carboxylat, spielen eine wichtige Rolle in der pharmazeutischen Chemieforschung . Sie sind bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich ihrer Rolle als Antituberkulose-, antimikrobielle, antimykotische, entzündungshemmende, krebshemmende und antidiabetische Mittel .
Antibakterielle Eigenschaften
Eine Studie hat gezeigt, dass bestimmte Pyrazolderivate eine ausgezeichnete antibakterielle Aktivität gegen Bakterienstämme wie Staphylococcus aureus, Bacillus subtilis, Escherichia coli und Pseudomonas aeruginosa aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika.
Antifungale Eigenschaften
Neben ihren antibakteriellen Eigenschaften zeigen einige Pyrazolderivate auch moderate antifungale Aktivitäten . Dies deutet darauf hin, dass sie bei der Entwicklung von Antimykotika eingesetzt werden könnten.
Entzündungshemmende und schmerzlindernde Eigenschaften
Pyrazolderivate sind bekannt für ihre entzündungshemmenden und schmerzlindernden Eigenschaften . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die mit Entzündungen und Schmerzen verbunden sind.
Krebshemmende Eigenschaften
Es wurde festgestellt, dass einige Pyrazolderivate krebshemmende Eigenschaften aufweisen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsmedikamente eingesetzt werden könnten.
Antiepileptische Eigenschaften
Pyrazolderivate sind auch für ihre antiepileptischen Eigenschaften bekannt . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen wie Epilepsie.
Einsatz in der organischen Synthese
Pyrazolderivate werden in der organischen Synthese sehr geschätzt . Sie dienen als vielseitige Gerüste in verschiedenen Bereichen der chemischen Industrie, darunter Medizin und Landwirtschaft .
Umweltfreundliche Synthese
Die Synthese von Pyrazolderivaten kann mit umweltfreundlichen Methoden durchgeführt werden
Wirkmechanismus
Target of Action
Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is primarily targeted towards bacterial strains such as Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . The presence of different substituents, both on the pyrazole ring and on the phenyl ring, can severely modify the biological properties of such molecules .
Biochemical Pathways
The compound is part of a novel series of pyrazole derivatives synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The biochemical pathways affected by this compound and their downstream effects are currently under investigation.
Result of Action
The compound has shown excellent antibacterial activity against all the tested bacterial strains, as compared to the standard drug Ceftriaxone . This suggests that the compound could potentially be used as an effective antibacterial agent.
Biochemische Analyse
Biochemical Properties
Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity .
Cellular Effects
Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects .
Molecular Mechanism
The molecular mechanism of action of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target molecule, affecting its function. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into different metabolites over time, which can have distinct biological activities. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels within the cell .
Transport and Distribution
The transport and distribution of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall biological effects .
Subcellular Localization
Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
ethyl 1-phenyl-5-propylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-8-14-13(15(18)19-4-2)11-16-17(14)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGHYPEJSXVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380571 | |
| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116344-12-8 | |
| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)

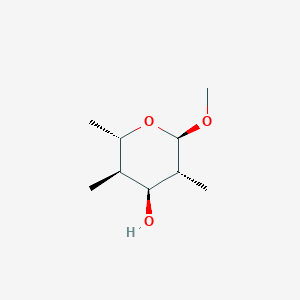

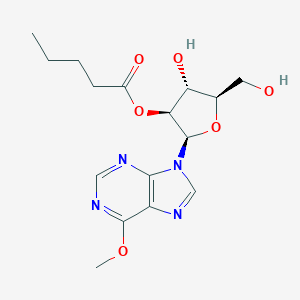
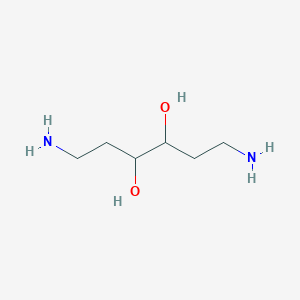
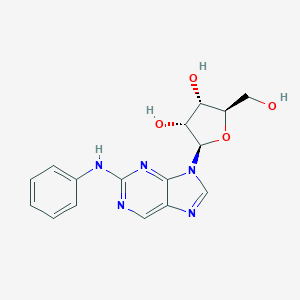


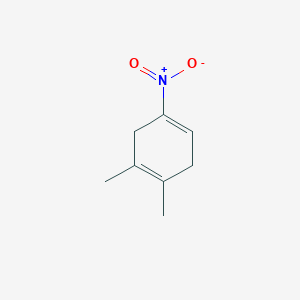
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
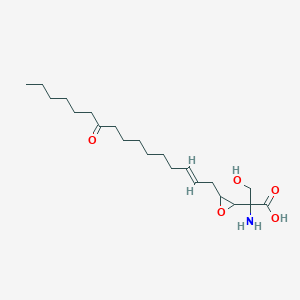
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)
